バリシチニブリン酸塩

概要

説明

バリシチニブリン酸塩は、主に関節リウマチやその他の自己免疫疾患の治療に使用される医薬品化合物です。 これは、免疫応答と炎症を調節するシグナル伝達経路に重要な役割を果たすヤヌスキナーゼ酵素の阻害剤として機能します .

科学的研究の応用

Rheumatoid Arthritis

Baricitinib has been extensively studied for its efficacy in treating moderate to severe rheumatoid arthritis (RA). It received approval from the European Medicines Agency in 2017 and the Food and Drug Administration in 2018. Clinical trials have demonstrated significant improvements in disease activity scores among RA patients who were previously unresponsive to other treatments.

Key Findings:

- A systematic review indicated that 8.7% to 60% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 12 .

- The most common dosing regimen is 4 mg daily, with high persistence rates compared to other biologic therapies .

| Study Type | Sample Size | Remission Rate (%) | Duration |

|---|---|---|---|

| Phase III Trials | 1,000+ | 45% at week 12 | 12 weeks |

| Real-World Evidence | 11,472 records | 20.2% - 81.6% at week 24 | Varies |

Atopic Dermatitis

Recent studies have explored the off-label use of baricitinib for moderate to severe atopic dermatitis. The drug has shown promise in reducing symptoms by inhibiting Th2 cell activation, which is central to allergic responses.

Clinical Evidence:

- Patients reported significant improvement in skin lesions and overall quality of life with minimal side effects .

- A study indicated that baricitinib effectively reduced eczema area and severity index scores in patients unresponsive to traditional therapies.

COVID-19 Treatment

Baricitinib has been investigated as a treatment option for COVID-19, particularly for patients with severe pneumonia. A small pilot study showed that it could facilitate clinical recovery and reduce inflammatory markers.

Case Study Insights:

- In a cohort of four patients with bilateral COVID-19 pneumonia, treatment led to improvements in clinical symptoms and reductions in IL-6 levels .

- All patients demonstrated a decrease in SARS-CoV-2 viral load following treatment initiation.

Pharmacokinetics and Safety Profile

Baricitinib exhibits favorable pharmacokinetics, with peak plasma concentrations reached within hours after oral administration. The safety profile is generally acceptable; however, some studies have noted an increased risk of thrombosis associated with higher doses .

| Parameter | Value |

|---|---|

| Half-Life | ~12 hours |

| Bioavailability | ~80% |

| Common Side Effects | Elevated liver enzymes, thrombosis risk |

作用機序

バリシチニブリン酸塩は、ヤヌスキナーゼ酵素、特にヤヌスキナーゼ1とヤヌスキナーゼ2を阻害することによってその効果を発揮します。これらの酵素は、免疫応答と炎症に関連する遺伝子発現を調節するシグナル伝達因子と転写活性化因子のリン酸化と活性化に関与しています。 これらの酵素を阻害することにより、バリシチニブリン酸塩は、炎症性サイトカインの産生を減らし、免疫細胞の活動を調節します .

類似の化合物との比較

類似の化合物

トファシチニブ: 関節リウマチの治療に使用される別のヤヌスキナーゼ阻害剤。

ルキソリチニブ: 主に骨髄線維症と真性赤血球増加症に使用されるヤヌスキナーゼ阻害剤。

独自性

バリシチニブリン酸塩は、ヤヌスキナーゼ1とヤヌスキナーゼ2に対する高い選択性においてユニークであり、これにより、これらの酵素を標的とした阻害が、オフターゲット効果を少なくして行えます。 この選択性は、自己免疫疾患の治療における有効性と安全性プロファイルに貢献しています .

生化学分析

Biochemical Properties

Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, baricitinib phosphate attenuates JAK-mediated inflammation and immune responses .

Cellular Effects

Baricitinib phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .

Molecular Mechanism

The molecular mechanism of action of baricitinib phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, baricitinib phosphate blocks cytokine signaling, which is a crucial part of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of baricitinib phosphate change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .

Dosage Effects in Animal Models

The effects of baricitinib phosphate vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .

Metabolic Pathways

Baricitinib phosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.

準備方法

合成経路と反応条件

バリシチニブリン酸塩の合成には、重要な中間体の調製から始まる複数のステップが含まれます反応条件は、通常、メタノールやリン酸緩衝液などの溶媒の使用を含み、高収率と純度を確保するために温度とpHを厳密に制御します .

工業的生産方法

バリシチニブリン酸塩の工業的生産には、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます。 最終生成物の純度を監視し、合成中に発生する可能性のある不純物を特定するために、高速液体クロマトグラフィーが頻繁に使用されます .

化学反応の分析

反応の種類

バリシチニブリン酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。 これらの反応の条件は、目的の生成物を得るために慎重に制御されます .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つ可能性のあるバリシチニブリン酸塩のさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途を理解するために頻繁に研究されています .

科学研究アプリケーション

バリシチニブリン酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis.

Ruxolitinib: A Janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.

Upadacitinib: A selective Janus kinase inhibitor used for rheumatoid arthritis and other autoimmune diseases

Uniqueness

Baricitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which allows for targeted inhibition of these enzymes with fewer off-target effects. This selectivity contributes to its efficacy and safety profile in treating autoimmune diseases .

生物活性

Baricitinib phosphate is a selective Janus kinase (JAK) inhibitor primarily indicated for the treatment of moderately to severely active rheumatoid arthritis (RA) and has also been explored for its efficacy in treating severe COVID-19. This article delves into the biological activity of baricitinib phosphate, examining its pharmacodynamics, mechanisms of action, and clinical implications supported by diverse research findings.

Baricitinib functions as a reversible ATP-competitive inhibitor of JAK1 and JAK2, which are critical mediators in the JAK/STAT signaling pathway. This pathway plays a significant role in the regulation of immune responses and inflammation. By inhibiting these kinases, baricitinib disrupts the signaling of various pro-inflammatory cytokines, including IL-6 and IL-23, which are implicated in autoimmune diseases such as RA.

Key Mechanisms:

- Inhibition of Cytokine Signaling : Baricitinib reduces the activation of STAT proteins, which are essential for the transcription of genes involved in inflammatory responses .

- Impact on Immune Cell Function : Studies have shown that baricitinib can decrease the proliferation of T helper (Th) cells and reduce the expression of pro-inflammatory cytokines .

Pharmacokinetics

Baricitinib is rapidly absorbed after oral administration, achieving peak plasma concentrations within approximately 60 minutes. Its pharmacokinetic profile includes:

- Absolute Bioavailability : 79%

- Volume of Distribution : 1.1 L/kg, indicating moderate tissue distribution.

- Plasma Protein Binding : Approximately 50%, independent of concentration.

- Renal Clearance : Primarily eliminated through renal pathways with minimal hepatic metabolism (6% by CYP3A4) .

Efficacy in Rheumatoid Arthritis

Recent observational studies have documented the effectiveness of baricitinib as monotherapy in RA patients. In a cohort analysis involving 932 patients:

- Remission Rates : 40.7% to 93.8% achieved remission or low disease activity after 6-12 months.

- Combination Therapy vs. Monotherapy : Outcomes were generally favorable across various patient registries, with differences noted in treatment continuation rates .

Case Study: Treatment of COVID-19

Baricitinib has been investigated for its potential to mitigate severe COVID-19 symptoms by reducing inflammation and preventing cytokine storms. Research indicates that it may reduce viral entry into target cells and improve clinical outcomes for patients with severe manifestations of the disease .

Binding Interactions and Structural Changes

Recent studies have explored the binding dynamics between baricitinib and human α1-acid glycoprotein (HAG). The findings highlight:

- Binding Affinity : Moderate affinity (binding constant around ) with significant contributions from hydrogen bonding and hydrophobic interactions.

- Fluorescence Quenching Studies : Baricitinib alters the fluorescence properties of HAG, indicating changes in its conformation upon binding .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to baricitinib phosphate:

| Activity Area | Findings |

|---|---|

| Mechanism | Inhibits JAK1/JAK2, disrupting inflammatory cytokine signaling |

| Pharmacokinetics | Rapid absorption (60 min), bioavailability 79%, moderate tissue distribution |

| Rheumatoid Arthritis Efficacy | High remission rates (40.7% - 93.8%) in monotherapy after 6-12 months |

| COVID-19 Treatment Potential | Reduces inflammation and viral entry; improves clinical outcomes |

| Binding Dynamics | Moderate affinity for HAG; alters protein conformation |

特性

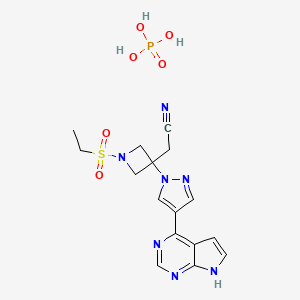

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPOWTFFUBBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657980 | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-84-1 | |

| Record name | Baricitinib phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARICITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。